molecular formula C20H25ClN6O5 B554788 N-a-Z-L-arginine-4-nitroanilidehydrochloride CAS No. 59188-53-3

N-a-Z-L-arginine-4-nitroanilidehydrochloride

Cat. No. B554788
CAS RN: 59188-53-3
M. Wt: 464.9 g/mol
InChI Key: DCTOTIRHYVFLFF-NSHDSACASA-N
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Description

“N-a-Z-L-arginine-4-nitroanilidehydrochloride” is a chemical compound with the CAS Number: 59188-53-3 . It has a molecular weight of 464.91 g/mol . The IUPAC name of this compound is benzyl (1S)-4- { [amino (imino)methyl]amino}-1- [ (4-nitroanilino)carbonyl]butylcarbamate hydrochloride .


Molecular Structure Analysis

The molecular formula of “N-a-Z-L-arginine-4-nitroanilidehydrochloride” is C20H25ClN6O5. The InChI code for this compound is 1S/C20H24N6O5.ClH/c21-19 (22)23-12-4-7-17 (25-20 (28)31-13-14-5-2-1-3-6-14)18 (27)24-15-8-10-16 (11-9-15)26 (29)30;/h1-3,5-6,8-11,17H,4,7,12-13H2, (H,24,27) (H,25,28) (H4,21,22,23);1H/t17-;/m0./s1 .


Physical And Chemical Properties Analysis

“N-a-Z-L-arginine-4-nitroanilidehydrochloride” is a yellowish powder . It has a melting point of 177-182°C . The compound should be stored at 0-8°C .

Scientific Research Applications

Role in Enzyme Activity and Arginine Metabolism

L-arginine is a key substrate for nitric oxide synthase enzymes, which are responsible for the production of nitric oxide (NO), a critical signaling molecule in the cardiovascular system. Studies have explored the mechanisms by which L-arginine influences NO production, revealing its significant impact on cardiovascular health, immune response, and metabolic processes (Gad, 2010; Papadia et al., 2017). These studies underscore the critical role of arginine metabolism in maintaining physiological homeostasis and the potential therapeutic applications of manipulating this pathway.

Nitric Oxide Production and Cardiovascular Health

Research has highlighted the importance of L-arginine in the production of nitric oxide (NO) and its vast implications for cardiovascular health. NO is pivotal for endothelial function, affecting vasodilation, blood pressure regulation, and vascular remodeling. The literature points to the therapeutic potential of L-arginine supplementation in conditions like hypertension, atherosclerosis, and other cardiovascular diseases due to its capacity to enhance NO production and promote vascular health (Cylwik et al., 2005; Barbanti et al., 2014).

Insights into Drug Development and Therapeutic Applications

The study of L-arginine and its metabolic pathways has informed the development of therapeutic strategies aimed at cardiovascular diseases, immune system modulation, and metabolic disorders. For example, the exploration of L-arginine's effects on nitric oxide synthase activity has led to the development of drugs targeting NOS for the treatment of migraines and other vascular conditions (Barbanti et al., 2014). Furthermore, understanding the balance between L-arginine and its inhibitor, asymmetric dimethylarginine (ADMA), has revealed novel insights into the regulation of endothelial function and the potential for targeted interventions in cardiovascular pathologies (Böger, 2008).

Safety And Hazards

The safety information for “N-a-Z-L-arginine-4-nitroanilidehydrochloride” includes several precautionary statements. For example, it should be handled under inert gas and protected from moisture . It should be kept cool and protected from sunlight . The compound should not be subjected to grinding, shock, or friction . It should not be breathed in and contact with eyes, skin, or clothing should be avoided . It should not be eaten, drunk, or smoked when using this product . It should be used only outdoors or in a well-ventilated area . Contaminated work clothing should not be allowed out of the workplace . It should be avoided to release it to the environment . Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .

properties

IUPAC Name

benzyl N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O5.ClH/c21-19(22)23-12-4-7-17(25-20(28)31-13-14-5-2-1-3-6-14)18(27)24-15-8-10-16(11-9-15)26(29)30;/h1-3,5-6,8-11,17H,4,7,12-13H2,(H,24,27)(H,25,28)(H4,21,22,23);1H/t17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YODAFEYYSLICID-LMOVPXPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00542374
Record name Benzyl [(2S)-5-[(diaminomethylidene)amino]-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00542374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-a-Z-L-arginine-4-nitroanilidehydrochloride

CAS RN

59188-53-3
Record name Benzyl [(2S)-5-[(diaminomethylidene)amino]-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00542374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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